9-Hydroxychromeno[4,3-b]quinolin-6-one
Description
Significance of Chromeno-Quinoline Hybrid Scaffolds in Contemporary Research
Chromeno-quinoline hybrid scaffolds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities. nih.govnih.gov These scaffolds are formed by the fusion of a chromene (benzopyran) ring system with a quinoline (B57606) ring system. researchgate.net Quinoline derivatives themselves are well-known for their presence in a variety of natural products and for their use as antibiotics. researchgate.net When chromene and quinoline are fused, the resulting molecule can exhibit a diverse range of physiological effects. researchgate.net
Research has shown that chromeno-quinoline scaffolds are present in compounds with promising biological activities, including anti-inflammatory and antitumor properties. researchgate.net Specifically, derivatives of 6H-chromeno[4,3-b]quinolin-6-one have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.net The broad utility of these scaffolds stems from the combination of the individual pharmacophoric features of both the chromene and quinoline nuclei, often leading to synergistic or novel biological effects. rsc.orgnih.gov
The development of efficient and environmentally friendly synthetic methods, such as those employing magnetic nanoparticle catalysts, has further fueled research into this class of compounds. nih.gov The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling the creation of diverse derivatives with a wide range of applications and biological activities. nih.govcovenantuniversity.edu.ng The ongoing exploration of these hybrid molecules continues to be a significant area of interest for the discovery of new therapeutic agents. rsc.orgresearchgate.net
Overview of the 9-Hydroxychromeno[4,3-b]quinolin-6-one Structural Motif and Related Architectures
The structural motif of this compound features a fused four-ring system. This core architecture, the 6H-chromeno[4,3-b]quinolin-6-one skeleton, is the backbone of the natural product Polyneomarline C, which was isolated from Polyalthia nemoralis. jetir.org The fusion of the chromen-2-one (coumarin) moiety with the quinoline ring at the [4,3-b] position results in a planar, aromatic system that is a key determinant of its biological activity.
The specific compound, this compound, is characterized by a hydroxyl (-OH) group at the C9 position of the quinoline ring. This substitution can significantly influence the molecule's electronic properties, solubility, and its ability to interact with biological targets through hydrogen bonding.
Numerous derivatives of the core chromeno[4,3-b]quinolin-6-one (B184693) scaffold have been synthesized and investigated. These derivatives often feature different substituents on the quinoline or chromene portions of the molecule, leading to a variety of biological effects. For instance, compounds with substituents such as methyl groups have been synthesized and characterized. jetir.org The exploration of these related architectures is crucial for understanding structure-activity relationships (SAR) and for the rational design of new compounds with enhanced or specific biological activities. covenantuniversity.edu.ng The development of one-pot, multicomponent reactions has provided efficient access to a wide library of these derivatives for biological screening. researchgate.net
Data Tables
Table 1: Examples of Biologically Active Chromeno-Quinoline Derivatives and Related Scaffolds
| Compound/Scaffold Class | Reported Biological Activity | Reference |
| 6H-Chromeno[4,3-b]quinolin-6-ones | Cytotoxic activity against cancer cell lines | researchgate.net |
| Chromeno-quinoline hybrids | Anti-inflammatory, Antitumor | researchgate.net |
| Chromeno[4,3-b]quinolin-6-one derivatives | Antibacterial, Antifungal | researchgate.net |
| Pyridocoumarins (related class) | Anticancer, Anti-HIV, Antimalarial, Analgesic, Antidiabetic, Antibacterial, Antifungal, Anti-inflammatory, Antioxidant | mdpi.com |
| Quinoline derivatives | Antibiotics | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
9-hydroxychromeno[4,3-b]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-10-5-6-13-9(7-10)8-12-15(17-13)11-3-1-2-4-14(11)20-16(12)19/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZVAVQHCDLKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)O)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Hydroxychromeno 4,3 B Quinolin 6 One and Analogous Ring Systems
Classical and Conventional Synthetic Approaches
Historically, the synthesis of the 6H-chromeno[4,3-b]quinolin-6-one ring system relied on well-established but often harsh chemical transformations. One of the earliest and most prominent methods involves the Vilsmeier-Haack reaction. nih.gov This approach typically utilizes formylation and subsequent cyclization to build the quinoline (B57606) portion of the fused heterocyclic system. nih.gov However, these conventional methods often necessitate the use of toxic reagents like phosphorus oxychloride (POCl₃) and start from pre-functionalized, less accessible materials such as 2-halobenzaldehydes or 4-halo-3-formylcoumarins. nih.gov
Other classical multi-component strategies include the reaction of 4-hydroxycoumarin with substrates like 2-nitrobenzaldehyde in the presence of a reducing agent such as iron in acetic acid, or the Lewis acid-catalyzed condensation of 4-hydroxycoumarin, an aromatic aldehyde, and an aniline. nih.gov While effective in generating the core structure, these methods can suffer from drawbacks such as strenuous reaction conditions, the use of hazardous materials, and sometimes limited substrate scope.
Modern Catalyst-Mediated Strategies for Chromeno[4,3-b]quinolin-6-one (B184693) Formation
The drive for more efficient, selective, and atom-economical synthetic routes has led to the development of numerous catalyst-based strategies. These modern approaches often provide higher yields, broader substrate tolerance, and milder reaction conditions compared to their classical counterparts.
Transition metals, particularly palladium and copper, have proven to be powerful catalysts for constructing complex heterocyclic systems. A notable method involves a palladium/copper co-catalyzed reaction that proceeds through C–H bond activation and C–C bond cleavage. acs.org This process allows for the synthesis of a variety of fused chromeno[4,3-b]quinoline derivatives from coumarin precursors and anilines via a C–C bond cleavage, C–H functionalization, and subsequent C–C bond formation cascade. acs.org Such catalytic cycles offer novel pathways for assembling the quinoline ring onto the coumarin framework, providing access to derivatives that may be difficult to obtain through traditional means.
Table 1: Comparison of Selected Catalyst-Mediated Synthetic Strategies
| Catalyst System | Starting Materials | Key Features |
| Palladium/Copper | Coumarin derivatives, Anilines | C-H activation and C-C bond cleavage cascade. acs.org |
| L-proline | Aniline, Aromatic aldehydes, Pyrazolone derivatives | Organocatalytic, multicomponent reaction. mdpi.com |
| Iodine | 4-Hydroxycoumarin, Aromatic aldehydes, Aromatic amines | Povarov-type reaction, often microwave-assisted. rsc.orgresearchgate.net |
| Graphene Oxide | 4-Hydroxycoumarin, Aldehydes, Anilines | Heterogeneous carbocatalysis, solvent-free conditions. researchgate.netresearchgate.net |
In a shift towards more sustainable and cost-effective synthesis, metal-free and organocatalytic methods have gained significant traction. A prominent metal-free approach is a modified Friedländer annulation, which aerobically couples 4-hydroxycoumarins with 2-aminobenzyl alcohols. nih.govrsc.orgresearchgate.net This reaction proceeds efficiently in acetic acid, which acts as both a Brønsted acid mediator and the solvent, using oxygen from the air as the sole oxidant. nih.govresearchgate.net This method is noted for its operational simplicity, excellent atom economy, and tolerance of a wide range of functional groups, including chloro, bromo, methyl, and methoxy substituents, affording the desired products in good to excellent yields. nih.gov
Organocatalysis, utilizing small organic molecules to accelerate reactions, has also been applied. For instance, L-proline has been investigated as a catalyst in three-component reactions involving anilines, aromatic aldehydes, and pyrazolone derivatives to form related quinoline systems, highlighting the versatility of organocatalysts in heterocyclic synthesis. mdpi.com Furthermore, catalyst-free protocols have been developed, such as a substrate-induced cascade reaction of N-alkyl anilines, which serve as a carbon source following C(sp³)–N bond cleavage and reorganization. nih.govrsc.org
Green Chemistry Approaches in Chromeno[4,3-b]quinolin-6-one Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, have been successfully applied to the synthesis of chromeno[4,3-b]quinolin-6-ones. These approaches often lead to shorter reaction times, higher yields, and simpler work-up procedures.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. A facile one-pot, three-component synthesis of chromeno[4,3-b]quinolin-6-one derivatives utilizes molecular iodine as a catalyst under microwave conditions. rsc.orgresearchgate.net This tandem annulation of 4-hydroxycoumarin, aromatic aldehydes, and aromatic amines proceeds via a Povarov-type reaction, offering excellent yields in significantly reduced reaction times compared to conventional heating methods. rsc.orgresearchgate.net The efficiency of microwave-assisted synthesis makes it an attractive, environmentally benign alternative for generating libraries of these compounds. nih.govmdpi.commdpi.comeurekaselect.comnih.gov
Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. A convenient and efficient catalyst-free protocol for the synthesis of chromeno[4,3-b]quinolin-6-ones has been developed using ultrasound irradiation. nih.govresearchgate.netresearchgate.netbgu.ac.il This method involves the one-pot reaction of 4-chloro-3-formylcoumarin with various substituted anilines in ethanol. ias.ac.in The use of ultrasound promotes the reaction, leading to high yields of the desired products in short reaction times (typically around 15 minutes) under mild conditions. researchgate.netias.ac.in This approach is operationally simple, environmentally friendly, and avoids the need for any catalyst. nih.govias.ac.in
Table 2: Overview of Green Synthetic Methodologies
| Method | Key Reagents | Conditions | Advantages |
| Microwave-Assisted | 4-Hydroxycoumarin, Aldehydes, Amines, I₂ | Microwave irradiation | Rapid, high yields, one-pot. rsc.orgresearchgate.net |
| Ultrasound-Mediated | 4-Chloro-3-formylcoumarin, Anilines | Ultrasound irradiation, Ethanol | Catalyst-free, short reaction times, mild conditions, high yields. nih.govias.ac.in |
| Green Solvent | Dimedone, Anilines, Aldehydes | Ethylene glycol | Eco-friendly solvent, catalyst-free, high atom economy. ias.ac.in |
Another green approach involves using environmentally benign solvents. A catalyst-free, multicomponent reaction has been reported in ethylene glycol, a biodegradable and low-toxicity solvent. ias.ac.in This protocol affords a wide range of chromeno[4,3-b]quinolone derivatives in high yields and short reaction times through a domino Michael Initiated Ring Closure (MIRC) reaction. ias.ac.in The combination of catalyst-free conditions and a green solvent system makes this process both economical and eco-friendly. ias.ac.in
Catalyst-Free and Solvent-Free Reaction Systems
The development of synthetic protocols that eliminate the need for catalysts and volatile organic solvents is a significant goal in green chemistry. For the synthesis of chromeno[4,3-b]quinolone derivatives, catalyst-free multicomponent reactions have been successfully developed. One such approach utilizes a one-pot, two-step domino protocol in ethylene glycol, a biodegradable and low-toxicity solvent. ias.ac.in This method affords a wide range of chromeno[4,3-b]quinolone derivatives in high yields and short reaction times by forming three new bonds in a single operation. ias.ac.in The key features of this protocol are its environmentally friendly conditions, high yields, and straightforward work-up procedure. ias.ac.in
Another green, catalyst-free, and solvent-free method involves the microwave irradiation of reactants. rsc.org This high-yielding, one-step synthesis is used for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones through a three-component reaction. rsc.org The benefits of this approach include high atom-efficiency and the absence of a need for purification via column chromatography. rsc.org
Furthermore, a Friedländer-based method for the transition-metal-free, aerobic synthesis of 6H-chromeno[4,3-b]quinolin-6-ones has been reported. nih.govrsc.orgresearchgate.net This reaction involves the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols in acetic acid, using oxygen as the oxidant, to produce the desired products in good to excellent yields. nih.govrsc.orgresearchgate.net
The table below summarizes representative examples of catalyst-free reactions for the synthesis of the chromeno[4,3-b]quinolin-6-one core and related structures.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield (%) |
| Dimedone | 4-Methylaniline | 4-Chlorobenzaldehyde | Ethylene glycol, reflux | Tetrahydro-chromeno[4,3-b]quinolone-dione | 13 |
| 4-Hydroxycoumarin | 2-Aminobenzyl alcohol | N/A | Acetic acid, O2, reflux | 6H-Chromeno[4,3-b]quinolin-6-one | 92 |
| 4-Hydroxyquinolin-2(1H)-one | Aromatic aldehyde | Isonitrile | Microwave irradiation, solvent-free | Furo[3,2-c]quinolin-4-(5H)-one | Excellent |
Graphene Oxide Catalysis
Graphene oxide (GO) has emerged as an efficient, heterogeneous, metal-free carbocatalyst for various organic transformations due to its unique properties, including a large surface area and the presence of oxygen-containing functional groups. scispace.com GO has been successfully employed for the solvent-free synthesis of chromeno-[4,3-b]quinolin-6-one derivatives. researchgate.net This method involves a multicomponent reaction of 4-hydroxycoumarin, various aldehydes, and aromatic amines. researchgate.net
The acidic nature of GO facilitates the reaction, likely by activating the substrates. frontiersin.org Reactants are initially localized on the catalyst's surface, which can enable imine formation to generate reactive intermediates. frontiersin.org The use of GO as a catalyst aligns with green chemistry principles, offering operational simplicity and high yields. frontiersin.org Studies have also explored functionalized graphene oxide to enhance its catalytic activity. For instance, 4-amino-3-hydroxy-1-naphthalenesulfonic acid-functionalized graphene oxide has been used as a reusable solid acid carbocatalyst for the synthesis of other heterocyclic systems, demonstrating the versatility of modified graphene materials. nih.gov The catalyst can often be recovered and reused multiple times without a significant loss of activity. nih.gov
The table below presents data on the graphene oxide-catalyzed synthesis of quinoline derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Type |
| Aniline | Aldehyde | Enol ether | Graphene Oxide (GO) | Mild conditions | 2,3-disubstituted quinoline |
| 4-Hydroxycoumarin | Aldehyde | Aromatic amine | Graphene Oxide (GO) | Solvent-free | Chromeno[4,3-b]quinolin-6-one |
Multi-Component Reactions (MCRs) for the Construction of the Chromeno[4,3-b]quinolin-6-one Core
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a one-pot process. nih.govacs.org This strategy is highly efficient and atom-economical. The synthesis of the 6H-chromeno[4,3-b]quinolin-6-one core is frequently achieved through a three-component tandem annulation of 4-hydroxycoumarin, an aromatic aldehyde, and an aromatic amine. researchgate.net This reaction often proceeds via a Povarov-type mechanism. researchgate.net
Various catalysts have been employed to facilitate this transformation, including molecular iodine under microwave irradiation, which provides excellent yields. researchgate.net Other catalysts such as Bi(NO3)3, BF3·OEt2, SnCl2, AlCl3, CuI, AuCl3, and Ag(OTf) have also been investigated. researchgate.net In some cases, the reaction can be performed under catalyst-free conditions. ias.ac.in For example, a one-pot, two-step domino protocol in ethylene glycol has been reported to produce novel chromeno[4,3-b]quinolone derivatives. ias.ac.in
MCRs provide a versatile pathway to a diverse range of substituted chromeno[4,3-b]quinolin-6-ones by simply varying the aldehyde and aniline components. researchgate.net
The following table details examples of MCRs for the synthesis of the chromeno[4,3-b]quinolin-6-one skeleton.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) |
| 4-Hydroxycoumarin | Aromatic Aldehyde | Aromatic Amine | I2, Microwave (165 °C, 30 min) | 6H-Chromeno[4,3-b]quinolin-6-one | High |
| 4-Hydroxycoumarin | Aldehyde | Aniline | NH2-Glu-MOF/MT-COF nanocatalyst, solvent-free | Chromeno[4,3-b]quinoline-6-one | N/A |
| 2-Oxo-2H-chromene-3-carbaldehyde | Aniline | Isocyanide | Methanol, room temp -> cyclization | Chromeno[4,3-b]pyrrol-4(1H)-one | Moderate to Good |
Ring Transformation and Recyclization Pathways to Form the Chromeno[4,3-b]quinolin-6-one Skeleton
Besides the direct construction via MCRs, the chromeno[4,3-b]quinolin-6-one skeleton can be assembled through ring transformation and cyclization strategies. A notable example is a Friedländer-based, transition-metal-free aerobic synthesis. nih.govresearchgate.netresearchgate.net This method couples 4-hydroxycoumarins with 2-aminobenzyl alcohols. nih.govresearchgate.net The reaction proceeds in acetic acid with oxygen as the oxidant, affording 6H-chromeno[4,3-b]quinolin-6-ones in good to excellent yields. nih.govresearchgate.net This pathway is tolerant of various functional groups on both reactants. researchgate.net
A proposed mechanism suggests that a tautomer of 4-hydroxycoumarin condenses with 2-aminobenzyl alcohol to form an imine intermediate. researchgate.net Subsequent intramolecular cyclization and oxidation steps lead to the formation of the quinoline ring fused to the chromenone core. researchgate.net
Another strategy involves a Michael Initiated Ring Closure (MIRC) reaction. ias.ac.in A catalyst-free, one-pot domino protocol can generate novel chromeno[4,3-b]quinolone derivatives through the MIRC of in situ generated 3-(arylmethylene)chroman-2,4-diones. ias.ac.in This process efficiently creates three new bonds and a stereocenter in a single operation. ias.ac.in
These ring-forming strategies offer alternative and efficient routes to the target heterocyclic system, often under environmentally benign conditions.
The table below provides examples of ring transformation and cyclization pathways.
| Starting Material 1 | Starting Material 2 | Key Step | Conditions | Product | Yield (%) |
| 4-Hydroxycoumarin | 2-Aminobenzyl alcohol | Friedländer Annulation | Acetic acid, O2 | 6H-Chromeno[4,3-b]quinolin-6-one | 92 |
| 4-Hydroxycoumarin | 2-Aminobenzyl alcohol (hindered) | Friedländer Annulation | Acetic acid, O2 | 10-Methyl-6H-chromeno[4,3-b]quinolin-6-one | 78 |
| Dimedone / 4-Methylaniline | 4-Chlorobenzaldehyde | Michael Initiated Ring Closure (MIRC) | Ethylene glycol | Tetrahydro-chromeno[4,3-b]quinolone derivative | 13 |
Biological Activities and Mechanistic Studies of 9 Hydroxychromeno 4,3 B Quinolin 6 One Analogues in Vitro Focus
In Vitro Antiproliferative and Anticancer Activities of Chromeno[4,3-b]quinolin-6-one (B184693) Derivatives
Derivatives of the chromeno[4,3-b]quinolin-6-one skeleton have been a focal point of anticancer research, demonstrating notable effects against various human cancer cell lines through diverse molecular mechanisms.
Cytotoxicity Evaluation in Human Cancer Cell Lines (e.g., HepG-2, MCF-7, NUGC-3, HeLa, MDA-MB-435)
The cytotoxic potential of chromeno[4,3-b]quinolin-6-one derivatives has been assessed against a panel of human cancer cell lines. For instance, a series of novel 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives was synthesized and evaluated for anticancer activity. One model compound from this series showed decent activity against B16F10 (melanoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values of 14.8 µM and 21.32 µM, respectively. However, it exhibited higher resistance in A549 human lung carcinoma cells.
In another study, fifteen new 1,4-dihydropyridine derivatives bearing a coumarin ring, which can be considered related structures, were tested against four human cancer cell lines: HeLa (cervical cancer), K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7. These compounds displayed weak to moderate antitumor activities, with IC50 values ranging from 25 to over 100 µM. The most active compound, 7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dione, demonstrated IC50 values between 25.4 and 58.6 µM across the different cell lines. Similarly, other studies on related 4-aminoquinoline derivatives have shown potent cytotoxic effects against MCF-7 and MDA-MB-468 breast cancer cells nih.gov.
The table below summarizes the reported cytotoxic activities of selected chromeno[4,3-b]quinolin-6-one analogues and related derivatives against various cancer cell lines.
Molecular Mechanisms of Antitumor Action (e.g., DNA Binding, Topoisomerase Inhibition, Tubulin Depolymerization)
The anticancer effects of quinoline-based compounds, including the chromeno[4,3-b]quinolin-6-one scaffold, are attributed to several molecular mechanisms. A primary mode of action is the disruption of microtubule dynamics, which are crucial for cell division. Certain quinoline (B57606) derivatives have been designed as tubulin inhibitors that target the colchicine binding site, leading to the inhibition of tubulin polymerization and disruption of microtubule assembly nih.gov. This action suppresses the dynamic instability of microtubules, blocking mitosis at the metaphase/anaphase transition and ultimately inducing cell death through apoptosis researchgate.netuzh.chresearchgate.net. Compound 4c, a quinoline derivative, was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM and induce cell cycle arrest at the G2/M phase in MDA-MB-231 cells nih.gov.
Another significant mechanism is the inhibition of topoisomerases, enzymes vital for managing DNA topology during replication and transcription. Novel synthetic acridine-based derivatives and pyrroloquinolinone-based compounds have been identified as potent inhibitors of topoisomerase I and/or topoisomerase II dntb.gov.ua. These agents can function as non-intercalative catalytic inhibitors, disrupting the enzyme's function without directly binding to the DNA, which is a mechanism explored for designing more specific anticancer agents dntb.gov.ua.
Antimicrobial Spectrum and Potency
Analogues of chromeno[4,3-b]quinolin-6-one have also been investigated for their ability to combat microbial pathogens, demonstrating both antibacterial and antifungal properties.
Antibacterial Activity against Bacterial Strains (e.g., Halomonas halophila, Chromohalobacter israelensis)
While specific studies detailing the activity of 9-hydroxychromeno[4,3-b]quinolin-6-one analogues against the specific marine bacteria Halomonas halophila and Chromohalobacter israelensis are not prominent in the reviewed literature, the broader class of quinoline and quinazolinone derivatives has established antibacterial properties researchgate.net. For example, novel quinazolin-4(3H)-one derivatives have been synthesized and tested against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa frontiersin.orgnih.gov. Certain Schiff bases derived from 2-phenyl-3-amino quinazoline-4-(3H)-one showed moderate to significant activity against these strains frontiersin.org. The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase mdpi.com.
Antifungal Activity
The antifungal potential of this structural class has also been documented. Studies on 6,8-dibromo-4(3H)quinazolinone derivatives revealed potent in vitro activity against pathogenic fungi nih.gov. Specifically, one derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc, exhibited strong antifungal effects with Minimum Inhibitory Concentration (MIC) values of 0.78 µg/ml against Candida albicans and 0.097 µg/ml against Aspergillus flavus nih.gov.
Enzyme Inhibition Studies of Chromeno[4,3-b]quinolin-6-one Scaffolds
Beyond their direct cytotoxic and antimicrobial effects, derivatives of the chromeno[4,3-b]quinolin-6-one scaffold have been identified as inhibitors of specific enzymes, highlighting their potential as targeted therapeutic agents. A notable area of investigation is their activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.
A study on 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes], which are structurally modified tacrine analogues, evaluated their cholinesterase inhibitory activity. The results showed that a spirocyclopentane derivative was the most potent, with IC50 values of 3.60 µM for AChE and 4.40 µM for BChE nih.govresearchgate.net. Generally, non-halogenated compounds within this series were found to be more effective inhibitors of both enzymes than their halogenated counterparts nih.govresearchgate.net.
The table below presents the enzyme inhibitory activity of selected spiro[chromeno[4,3-b]quinoline] derivatives.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Analogues of this compound have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. A study focusing on structurally modified tacrine analogues, specifically 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes], revealed their inhibitory potential.
Table 1: AChE and BChE Inhibitory Activity of 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkane] Analogues
| Compound | Spirocycloalkane | Substituents | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|---|---|
| Analogue 1 | Cyclopentane | H | 3.60 | 4.40 |
| Analogue 2 | Cyclohexane | H | >100 | >100 |
| Analogue 3 | Cycloheptane | H | >100 | >100 |
| Analogue 4 | Cyclopentane | 9,10-dichloro | 10.20 | 12.50 |
| Analogue 5 | Cyclohexane | 9,10-dichloro | >100 | >100 |
Data derived from a study on structurally modified tacrines. nih.gov
Topoisomerase I/IIα Inhibition
The potential of chromeno[4,3-b]quinoline analogues as topoisomerase inhibitors, a key target in cancer chemotherapy, has been a subject of investigation. Research into fused chromeno[4,3-b] nih.govtandfonline.comnaphthyridine heterocycles, however, did not demonstrate clear inhibitory activity against topoisomerase I. au.dk
In contrast, studies on other structurally related fused heterocyclic systems have shown promise. For instance, quinolino[4,3-b] nih.govtandfonline.comnaphthyridine derivatives have been found to inhibit the topoisomerase I enzymatic reaction, acting as poisons in a manner similar to the natural topoisomerase I inhibitor, camptothecin. au.dk Furthermore, the synthesis of chromeno[4,3-b]pyrazolo[4,3-f]quinolines has been reported in the context of evaluating their topoisomerase inhibition activity, although specific inhibitory data for these particular analogues were not detailed. Some research also indicates that 6H-chromeno[4,3-b]quinolines can act as potent inhibitors of Hsp90, a protein involved in the stability and function of many proteins required for tumor growth. researchgate.net
Other Relevant Enzyme Targets (e.g., Dihydrofolate Reductase, Glucosidase, Threonine Tyrosine Kinase, Adenosine Kinase)
While direct studies on the inhibition of dihydrofolate reductase, glucosidase, threonine tyrosine kinase, or adenosine kinase by this compound analogues are not extensively documented, research on related quinoline and quinazoline scaffolds suggests potential for enzymatic inhibition. Quinoline-based compounds have been shown to inhibit a variety of enzymes that act on DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases. biorxiv.orgnih.gov For instance, certain quinoline derivatives have demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov
Antioxidant Properties and Free Radical Scavenging Capabilities (e.g., DPPH Assay)
The antioxidant potential of chromeno[4,3-b]quinolin-6-one analogues has been an area of interest. While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) assay data for these compounds is limited, studies on structurally related quinazolin-4(3H)-ones have provided insights into the antioxidant capabilities of such heterocyclic systems. In a study of 2-substituted quinazolin-4(3H)-ones, dihydroxy-substituted derivatives exhibited the most potent radical scavenging activity. nih.gov For example, compounds with ortho- and para-dihydroxy substitutions on a phenyl ring at the 2-position of the quinazolinone core showed significant antioxidant effects in DPPH, ABTS, and TEAC-CUPRAC assays. nih.gov The presence of hydroxyl groups is crucial for the antioxidant activity, with their position on the aromatic ring influencing the potency. nih.gov
Table 2: DPPH Radical Scavenging Activity of Dihydroxy-Substituted Quinazolin-4(3H)-one Analogues
| Compound | Substituent at Position 2 | DPPH EC50 (µM) |
|---|---|---|
| 21e | 2,3-dihydroxyphenyl | 7.5 |
| 21g | 2,5-dihydroxyphenyl | 7.4 |
| 21h | 3,4-dihydroxyphenyl | 7.2 |
| α-tocopherol (Positive Control) | - | 14.2 |
Data from a study on the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. nih.gov
Antiviral Efficacy (e.g., Anti-Hepatitis B Virus, Anti-HIV)
The antiviral potential of chromeno[4,3-b]quinoline analogues is an emerging area of research. While direct evidence of activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) for this specific class of compounds is not yet widely published, related heterocyclic systems have shown promise. Quinoxaline derivatives, for example, have demonstrated encouraging anti-HBV activity, although some of the more potent compounds were associated with high cytotoxicity. nih.gov Furthermore, the broader class of quinoline derivatives has been a source of various antiviral agents, including some with anti-HIV activity. nih.gov The structural similarity of the chromeno[4,3-b]quinoline scaffold to these known antiviral agents suggests that its derivatives may also possess antiviral properties worthy of further investigation.
Anti-inflammatory Effects
Analogues of this compound have been investigated for their anti-inflammatory properties. Studies on related chromone derivatives have shown significant anti-inflammatory effects in vitro. For example, isoxazolyl chromeno[2,3-d]pyrimidin-4-ones have demonstrated notable anti-inflammatory activity. doi.org In a carrageenan-induced paw edema model in rats, certain compounds from this series caused a significant reduction in paw edema. doi.org Additionally, there is evidence to suggest that 6H-chromeno[4,3-b]quinolines can act as potent anti-inflammatory agents. researchgate.net The mechanism of action for the anti-inflammatory effects of these related compounds often involves the inhibition of pro-inflammatory mediators.
Antitubercular Activity against Mycobacterium tuberculosis
Substituted 6H-12H-benzopyrano[4,3-b]quinolin-6-one derivatives have emerged as a promising class of compounds with antitubercular activity. In a study screening newly synthesized compounds, several molecules within this series showed promising activity against Mycobacterium tuberculosis. This highlights the potential of the chromeno[4,3-b]quinolin-6-one scaffold as a basis for the development of new antitubercular agents.
Structure Activity Relationship Sar Investigations of 9 Hydroxychromeno 4,3 B Quinolin 6 One Derivatives
Impact of Substituent Variation on Biological Potency and Selectivity
The biological activity of chromeno[4,3-b]quinolin-6-one (B184693) derivatives is significantly influenced by the nature and position of substituents on both the chromene and quinoline (B57606) rings. The introduction of different functional groups can modulate the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
Research into this class of compounds has demonstrated that even minor structural modifications can lead to substantial changes in biological potency and selectivity. For instance, studies on various chromeno-fused quinoline heterocycles have shown that their anti-proliferative and anti-breast cancer activities are dependent on the substitution pattern. researchgate.net The parent 6H-chromeno[4,3-b]quinolin-6-one structure has been identified as having noteworthy cytotoxic activity against several cancer cell lines. researchgate.net
The synthesis of various derivatives has been achieved through methods that tolerate a range of functional groups, including alkyl, methoxy, bromo, and chloro substituents. nih.gov This synthetic accessibility allows for systematic exploration of the SAR. For example, in a study of related 6,6-disubstituted chromeno[4,3-b]quinolines, specific derivatives showed significant anti-inflammatory activity. nih.gov
The impact of substituents on the aniline ring, which forms part of the quinoline system, has been noted. Both electron-releasing and electron-withdrawing groups are generally well-tolerated in the synthesis, indicating that a diverse range of derivatives can be prepared for biological screening. researchgate.net In one study on chromeno[4,3-b]pyrrol-4(1H)-ones, it was observed that electron-deficient anilines led to better yields in the synthesis, which could indirectly influence the availability of certain derivatives for biological testing. nih.gov
The presence of a hydroxyl group at the 9-position, as in 9-hydroxychromeno[4,3-b]quinolin-6-one, is expected to have a pronounced effect on the molecule's properties. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets. Furthermore, its electronic effects could modulate the reactivity and binding affinity of the entire heterocyclic system.
Table 1: Effect of Substituent Variation on the Biological Activity of Selected Chromeno[4,3-b]quinoline Derivatives
| Compound | Substituents | Biological Activity | Reference |
|---|---|---|---|
| 6H-Chromeno[4,3-b]quinolin-6-one | Unsubstituted | Cytotoxic activity against various cancer cell lines | researchgate.net |
| 6,6-disubstituted chromeno[4,3-b]quinolines | Various | Significant anti-inflammatory activity | nih.gov |
| Chromeno[4,3-b]pyrrol-4(1H)-ones | Electron-deficient groups on aniline ring | Improved synthetic yields | nih.gov |
Identification of Key Pharmacophoric Features for Specific Biological Activities
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target. nih.gov For the chromeno[4,3-b]quinolin-6-one scaffold, several key pharmacophoric features can be identified that are likely crucial for its biological activities.
These features include:
A planar aromatic system: The fused, polycyclic aromatic structure is a dominant feature. This planarity allows for effective intercalation with DNA or insertion into the active sites of enzymes.
Hydrogen bond acceptors: The carbonyl group of the lactone in the chromene moiety is a prominent hydrogen bond acceptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
Hydrogen bond donors: The introduction of a hydroxyl group at the 9-position provides a crucial hydrogen bond donor feature. This can significantly enhance binding affinity and specificity to target proteins.
Hydrophobic regions: The aromatic rings provide extensive hydrophobic surfaces that can engage in van der Waals and pi-pi stacking interactions with hydrophobic pockets in biological targets.
Conformational Requirements for Optimized Biological Activity
The rigid and planar nature of the fused chromeno[4,3-b]quinolin-6-one ring system inherently restricts its conformational flexibility. This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
The planarity of the molecule is a key conformational feature. Any substituents that disrupt this planarity could potentially decrease biological activity by hindering the molecule's ability to fit into a planar binding site, such as between DNA base pairs or in a flat enzymatic cleft.
While the core structure is rigid, substituents on the quinoline or chromene rings can have some rotational freedom. The orientation of these substituents can be critical for making optimal contacts with the target. For example, the orientation of a hydroxyl group at the 9-position would determine its ability to form specific hydrogen bonds.
Studies on related heterocyclic systems often reveal that a specific conformation is required for optimal activity. For instance, in some bioactive molecules, a "butterfly" or bent conformation is favored, while in others, a planar conformation is essential. For the chromeno[4,3-b]quinolin-6-one scaffold, the extensive aromatic system strongly suggests that planarity is a key requirement for many of its biological activities.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Approaches in SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. pensoft.net This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are most important for activity.
In a typical QSAR study, various molecular descriptors are calculated for a series of compounds. These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Steric: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.
Hydrophobic: (e.g., logP) which describe the molecule's solubility properties.
Topological: which describe the connectivity of atoms in the molecule.
A mathematical model is then developed to correlate these descriptors with the observed biological activity. While specific QSAR studies on this compound derivatives are not widely reported, QSAR analyses of other quinoline derivatives have successfully identified key features for their biological activities. nih.gov For example, in a study of tacrine analogues as acetylcholinesterase inhibitors, QSAR models highlighted the detrimental steric effect of substituents at certain positions and the favorable effect of electron-withdrawing groups at others. nih.gov
Ligand-Target Interactions Elucidation through Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a powerful tool for understanding the molecular basis of ligand-target interactions and for virtual screening of compound libraries.
Molecular docking studies on various chromene and quinoline derivatives have provided valuable insights into their mechanisms of action. nih.govrjraap.comd-nb.info For instance, a docking study of novel tetrahydrochromeno[3',4':5,6]pyrano[2,3-b]quinolin-6(7H)-one derivatives against acetylcholinesterase revealed the key binding site interactions responsible for their inhibitory activity. nih.gov
In the context of this compound, molecular docking could be used to predict its binding mode in various target proteins. Such studies would likely reveal:
Pi-pi stacking interactions: between the planar aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's active site.
Hydrogen bonding: involving the lactone carbonyl, the quinoline nitrogen, and critically, the 9-hydroxy group. The 9-hydroxy group could form crucial hydrogen bonds that anchor the ligand in the binding pocket and contribute significantly to binding affinity.
Hydrophobic interactions: between the ligand and non-polar residues in the active site.
By comparing the docking poses and calculated binding energies of a series of derivatives, it is possible to rationalize the observed SAR and to predict which modifications are likely to improve binding affinity. For example, a docking study could explain why a bulky substituent at a particular position decreases activity (due to steric clashes) or why a hydrogen bond-donating group at another position increases potency.
Future Perspectives and Emerging Research Directions for 9 Hydroxychromeno 4,3 B Quinolin 6 One Chemistry
Development of Novel and Sustainable Synthetic Strategies
Conventional methods for synthesizing 6H-chromeno[4,3-b]quinolin-6-ones have often relied on harsh conditions, such as the Vilsmeier-Haack reaction, which uses toxic reagents like phosphorus oxychloride (POCl3) nih.gov. The future of synthesizing these compounds lies in the development of greener, more efficient, and economically viable strategies that align with the principles of sustainable chemistry.
Recent advancements have already paved the way for such innovations. A significant development is the transition-metal-free, aerobic synthesis that utilizes oxygen as the sole oxidant and acetic acid as a Brønsted acid mediator and solvent nih.govresearchgate.netrsc.org. This method, based on the Friedländer annulation, couples 4-hydroxycoumarins with 2-aminobenzyl alcohols, offering excellent atom economy, operational simplicity, and scalability nih.govresearchgate.net. The approach is tolerant of a wide array of functional groups, including chloro, bromo, methyl, and methoxy groups, allowing for the synthesis of diverse derivatives in good to excellent yields nih.govresearchgate.net.
Other emerging sustainable methods include:
Nanocatalysis : The use of recyclable magnetic nanocatalysts, such as SO3H-tryptamine supported on Fe3O4@SiO2@CPS, provides a green and efficient pathway to chromeno[4,3-b]quinolin-6-one (B184693) derivatives researchgate.net.
Ultrasound and Microwave Irradiation : Catalyst-free protocols promoted by ultrasound offer mild reaction conditions, short reaction times, and high yields researchgate.net. Similarly, microwave-assisted synthesis using molecular iodine as a catalyst represents a straightforward and efficient three-component tandem annulation method researchgate.net.
Cascade Reactions : Innovative substrate-induced cascade reactions using N-alkyl anilines demonstrate high site-selectivity and improved green metrics, showcasing the potential for novel synthetic strategies with lower environmental impact rsc.org.
| Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Aerobic, Metal-Free Synthesis | Uses O2 as oxidant, acetic acid as solvent. | Avoids transition metals and toxic reagents, high atom economy. | nih.govresearchgate.netrsc.org |
| Magnetic Nanocatalysis | Recyclable solid-phase catalyst. | Catalyst can be recovered and reused, environmentally benign. | researchgate.net |
| Ultrasound-Promoted Synthesis | Catalyst-free, uses ultrasonic irradiation. | Mild conditions, rapid reaction, high yields. | researchgate.net |
| Microwave-Assisted Synthesis | Uses molecular iodine catalyst under microwave irradiation. | Efficient, one-pot, three-component reaction. | researchgate.net |
Exploration of Undiscovered Biological Applications and Mechanisms
The fusion of chromene and quinoline (B57606) rings creates a unique chemical space with significant potential for biological activity nih.govnih.gov. While some applications are known, the full therapeutic potential of 9-Hydroxychromeno[4,3-b]quinolin-6-one and its derivatives remains largely unexplored. Future research will likely focus on screening these compounds against a wider range of biological targets to discover novel applications.
Emerging research on related structures suggests several promising avenues:
Antimicrobial and Anticancer Agents : Synthetic derivatives of the core scaffold have demonstrated excellent antibacterial, antifungal, and antioxidant properties. Certain compounds have been identified as potent antimicrobial and anticancer agents, warranting further investigation into their mechanisms of action and potential for development researchgate.net. The broader families of quinoline and chromene alkaloids are well-documented for their diverse bioactivities, including antitumor, antimalarial, and antiviral effects nih.gov.
Kinase Inhibition : Related heterocyclic systems have shown potent and selective inhibition of specific kinases. For instance, 4-hydroxychromeno[3,4-b]indol-6(7H)-one, a structurally similar compound, is a highly selective inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target relevant to diabetes mdpi.com. This suggests that derivatives of this compound could be explored as inhibitors for DYRK1A or other kinases involved in human diseases.
Neurological Applications : The canthin-6-one scaffold, which shares structural similarities, has been implicated in promoting the proliferation of neuronal cells nih.gov. This opens the possibility of exploring this compound derivatives for applications in neurodegenerative diseases or nerve regeneration.
Advanced Computational Approaches for Rational Drug Design and Optimization
The integration of computational chemistry is set to accelerate the discovery and optimization of novel this compound-based therapeutics. In silico techniques can provide deep insights into molecular interactions, predict biological activity, and guide the synthesis of more potent and selective compounds.
Future computational efforts will likely include:
Structure-Based Virtual Screening : By targeting specific proteins, such as viral enzymes or protein kinases, virtual screening can identify promising derivatives from large compound libraries. This approach has been successfully used to identify quinoline analogues as potent antiviral agents against Enterovirus D68 by targeting the VP1 protein nih.gov.
Molecular Docking and Binding Mode Prediction : For identified biological targets, molecular docking can predict the binding orientation and affinity of ligands in the active site. This information is crucial for understanding the structure-activity relationship (SAR) and for rationally designing modifications to improve binding. Such methods have been applied to chromenone derivatives to predict their binding to enzymes like monoamine oxidase B (MAO-B) acs.org.
Pharmacokinetic and Toxicity Prediction (ADME/Tox) : In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives early in the design phase mdpi.com. This helps to prioritize compounds with favorable drug-like properties and reduce late-stage failures in drug development.
Integration with Modern Chemical Biology Techniques and Phenotypic Screening
To fully elucidate the biological functions and mechanisms of this compound derivatives, future research must integrate modern chemical biology tools and screening paradigms. These approaches can uncover novel bioactivities and identify the cellular targets responsible for these effects.
Key emerging directions in this area include:
Phenotypic Screening : Rather than testing compounds against a single, predetermined target (target-based screening), phenotypic screening involves testing them on whole cells or organisms to identify a desired change in phenotype (e.g., cancer cell death, inhibition of bacterial growth). This unbiased approach can uncover unexpected therapeutic applications and novel mechanisms of action. The known anticancer and antimicrobial activities of related compounds likely originated from such screens and provide a strong rationale for applying this strategy more broadly to libraries of this compound derivatives researchgate.net.
Development of Chemical Probes : The inherent fluorescence of the chromeno[4,3-b]quinolin-6-one scaffold is a significant advantage nih.govresearchgate.net. This property can be harnessed to develop chemical probes for fluorescence microscopy and other bio-imaging applications, allowing for the visualization of biological processes or the localization of the compound within cells.
Target Identification and Deconvolution : For compounds identified through phenotypic screening, a critical next step is to determine their molecular target(s). Modern chemical biology techniques such as activity-based protein profiling (ABPP), thermal proteome profiling (TPP), and affinity chromatography coupled with mass spectrometry can be employed to identify the specific proteins that a bioactive compound interacts with, thereby elucidating its mechanism of action.
Q & A
Basic: What synthetic methodologies are recommended for the initial preparation of 9-Hydroxychromeno[4,3-b]quinolin-6-one?
A catalyst-free approach involves reacting dimedone, aromatic amines, 4-hydroxycoumarin, and aldehydes in ethylene glycol at 60°C. This method avoids metal catalysts, simplifying purification, and achieves moderate yields (Table 2 in ). For reproducibility, ensure stoichiometric ratios (1:1:1:1) and monitor reaction progress via TLC. Alternative protocols using polyphosphoric acid (PPA) under mild conditions (40–60°C) may improve cyclization efficiency for derivatives .
Advanced: How can heterogeneous catalysts like Zr-based MOFs improve the regioselectivity of chromenoquinolone synthesis?
UiO-NH2-like Zr-MOFs (e.g., Basu-DPU) enhance Friedel-Crafts acylation by providing Brønsted acid sites and stabilizing transition states. Comparative studies show higher yields (85–92%) and regioselectivity for 6H-chromenoquinolin-6-ones compared to traditional acid catalysts (e.g., H2SO4 yields ~70%). Characterize intermediates via FT-IR and ¹³C NMR to confirm regiochemical outcomes (Figures S20–S30 in ).
Basic: What spectroscopic techniques are critical for structural validation of this compound derivatives?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) to confirm fused chromene-quinoline systems .
- MS (ESI+) : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 239–241) and fragmentation patterns to verify substituent effects .
- FT-IR : Identify key functional groups (e.g., C=O at 1680–1720 cm⁻¹) .
Advanced: How can mechanistic studies resolve contradictions in reaction pathways for chromenoquinolone formation?
Contradictions arise in proposed mechanisms (e.g., Michael addition vs. Knoevenagel condensation). To clarify:
- Use isotopic labeling (e.g., D₂O) to track proton transfer steps in the Michael adduct .
- Perform DFT calculations to compare activation energies of competing pathways.
- Analyze kinetic data (e.g., rate dependence on aldehyde electronic properties) to identify rate-limiting steps .
Basic: What purity assessment methods are required for pharmacological studies of chromenoquinolones?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
- Elemental Analysis : Validate empirical formulas (e.g., C: 74.65–75.28%, N: 17.41–17.56%) to confirm absence of solvent residues .
- Mass Balance : Combine TGA and NMR to detect hygroscopicity or polymorphic impurities .
Advanced: What safety protocols are essential given the acute toxicity profile of this compound?
Classified under EU-GHS/CLP as Category 4 for oral/dermal/inhalation toxicity:
- Use fume hoods and PPE (gloves, lab coats) during synthesis .
- Store in airtight containers at 2–8°C to prevent degradation .
- Emergency procedures: For inhalation exposure, administer oxygen; for skin contact, wash with polyethylene glycol .
Advanced: How can computational modeling predict the bioactivity of chromenoquinolone derivatives?
- Docking Studies : Screen against target receptors (e.g., PTP1B for antidiabetic activity) using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed IC50 values .
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., hepatotoxicity) .
Basic: How to address low yields in solvent-dependent chromenoquinolone syntheses?
Contradictory yields in polar aprotic (DMF) vs. protic (ethylene glycol) solvents suggest solvent-labile intermediates. Optimize by:
- Screening solvents for dielectric constant (ε) and H-bonding capacity.
- Adding molecular sieves to scavenge water in moisture-sensitive steps .
- Monitoring reaction progress via in situ IR to identify decomposition points .
Advanced: What strategies enable the diversification of chromenoquinolone scaffolds for SAR studies?
- Parallel Synthesis : Use Ugi-4CR or Suzuki coupling to introduce aryl/heteroaryl groups at C-7/C-12 positions .
- Post-Functionalization : Oxidize 9-hydroxy groups to ketones for enhanced π-stacking in target binding .
- Chiral Resolution : Employ HPLC with amylose columns to separate enantiomers for stereochemical activity studies .
Basic: What are common pitfalls in characterizing chromenoquinolone tautomers?
Tautomeric equilibria (keto-enol) complicate NMR interpretation. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
